N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide
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Overview
Description
“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide” is a compound that contains a triazolopyrazine core . Triazolopyrazines are a class of compounds that have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .
Synthesis Analysis
The synthesis of triazolopyrazine derivatives involves aromatic nucleophilic substitution . In one study, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . The compounds were synthesized using hydrazonoyl halides as precursors .Molecular Structure Analysis
The molecular structure of “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide” is characterized by a triazolopyrazine core . This core is a fused ring system that includes a triazole ring and a pyrazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazolopyrazine derivatives typically involve aromatic nucleophilic substitution . Hydrazonoyl halides are often used as reagents in these reactions .Scientific Research Applications
Heterocyclic Drug Development
Nitrogen-containing heterocycles play a pivotal role in drug discovery. Our compound falls into this category, and its unique structure may offer opportunities for designing novel pharmaceutical agents. Researchers have explored similar heterocyclic systems for various therapeutic purposes :
Synthetic Chemistry
The synthesis of triazolo [4,3-a]pyrazine derivatives has attracted attention. For instance, a recent study employed a mechanochemical method to obtain 1,2,4-triazolo [1,5-a]pyridines via a [3 + 2] cycloaddition reaction .
Future Directions
The future directions for research on “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide” and related compounds could include further exploration of their potential antiviral and antimicrobial activities , as well as their inhibitory activities toward c-Met/VEGFR-2 kinases . Additionally, the development of more efficient synthesis methods could be a focus of future research .
properties
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c26-18(14-9-20-15-4-2-1-3-13(14)15)22-12-5-7-24(10-12)16-17-23-21-11-25(17)8-6-19-16/h1-4,6,8-9,11-12,20H,5,7,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKJUCJMZCVDPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CNC3=CC=CC=C32)C4=NC=CN5C4=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide |
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